2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

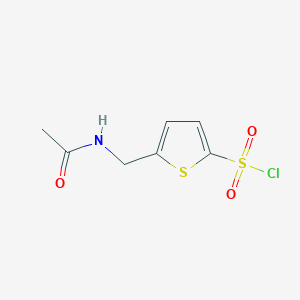

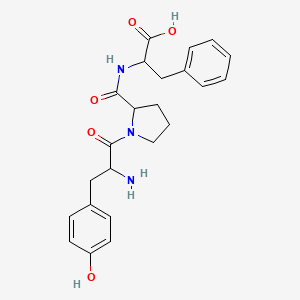

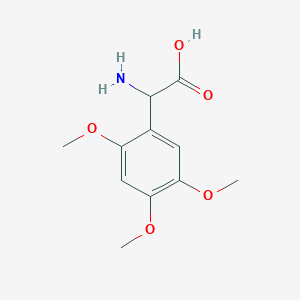

2-Amino-2-(2,4,5-trimethoxyphenyl)acetic acid is a chemical compound with the molecular formula C11H15NO5 . It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2,4,5-trimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid consists of an acetic acid moiety attached to a 2,4,5-trimethoxyphenyl group via a nitrogen atom . The presence of the trimethoxyphenyl group suggests that this compound may exhibit interesting chemical properties due to the electron-donating methoxy groups.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid include a molecular weight of 241.24 and a molecular formula of C11H15NO5 . Other properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Pharmacology: Anti-Cancer Properties

The trimethoxyphenyl (TMP) group, a key component of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid, has been identified as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various cellular targets such as tubulin, heat shock protein 90 (Hsp90), and platelet-derived growth factor receptor β .

Antibacterial and Antifungal Applications

Complexes of metal ions with derivatives of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid have shown activity against bacterial strains like E. coli and S. aureus. This suggests potential applications in developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Antiviral Activity

The TMP moiety is also present in compounds that have demonstrated potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. This highlights the compound’s relevance in antiviral drug development .

Anti-Parasitic Effects

Research indicates that TMP-based compounds, including those related to 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid, have significant efficacy against parasites like Leishmania, Malaria, and Trypanosoma, marking them as promising anti-parasitic agents .

Neuroprotective Applications

Given the compound’s pharmacological profile, there is potential for its derivatives to be used in treating neurodegenerative diseases. The TMP group has been associated with anti-Alzheimer and anti-depressant properties, which could be harnessed in developing treatments for these conditions .

Anti-Inflammatory Uses

The anti-inflammatory properties of TMP-bearing compounds suggest that 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid could be used in the development of new anti-inflammatory medications, which could be beneficial for treating various chronic inflammatory diseases .

Chemical Synthesis of Bioactive Molecules

The TMP group is a critical core in the synthesis of biologically active molecules, both natural and synthetic. It plays a vital role in the fitting of analogs into specific binding sites of target proteins, influencing the biological activity of these molecules .

Advanced Glycosylation Inhibition

Derivatives of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid have been explored for their ability to inhibit advanced glycosylation. This application is particularly relevant in the context of diabetes, where the prevention of glycosylation can help manage long-term complications .

Mécanisme D'action

Target of Action

Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

Compounds with a similar 2-aminothiazole scaffold have been found to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to ca-4 .

Biochemical Pathways

Compounds with a similar 2-aminothiazole scaffold have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Result of Action

Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Propriétés

IUPAC Name |

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAXXVUDFFMDMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408431 |

Source

|

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

318270-07-4 |

Source

|

| Record name | α-Amino-2,4,5-trimethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)